molecular formula C19H14N4O2S B5738272 N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5738272
M. Wt: 362.4 g/mol
InChI Key: ZQDZLSOTXDPZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide, also known as PTZ-PIC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of phenothiazine, which is a class of compounds that have been used in various pharmaceuticals and research applications. PTZ-PIC has been found to have unique properties that make it a promising candidate for use in a variety of research settings.

Mechanism of Action

The exact mechanism of action of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide is not fully understood, but it is believed to be related to its ability to modulate oxidative stress and inflammation. N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been found to inhibit the activation of inflammatory pathways, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been found to have a variety of biochemical and physiological effects. In animal models, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. Additionally, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been found to have a low toxicity profile, making it a promising candidate for use in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to cells or animals. Additionally, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been found to be stable under a variety of conditions, making it a reliable compound for use in experiments. However, one limitation of using N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide. One area of interest is in the development of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide derivatives with improved solubility and bioavailability, which could allow for more effective administration in vivo. Additionally, further studies are needed to fully understand the mechanism of action of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide and its potential applications in the treatment of various diseases. Finally, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide could be used in combination with other compounds to enhance its therapeutic effects and reduce potential side effects.

Synthesis Methods

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide can be synthesized using a variety of methods, including the reaction of phenothiazine with pyridine-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide. The resulting compound is then treated with trifluoroacetic acid to remove the protecting group, resulting in the formation of N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide. This synthesis method has been found to be efficient and reliable, producing high yields of pure N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide.

Scientific Research Applications

N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been found to have a variety of potential applications in scientific research. One area of interest is in the study of neurological disorders, as N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]-2-pyridinecarboximidamide has been studied for its potential use in cancer research, as it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c20-18(13-7-5-6-12-21-13)22-25-19(24)23-14-8-1-3-10-16(14)26-17-11-4-2-9-15(17)23/h1-12H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDZLSOTXDPZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)ON=C(C4=CC=CC=N4)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)O/N=C(/C4=CC=CC=N4)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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